molecular formula C17H15ClN2O4S B2735209 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 886950-28-3

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2735209
CAS RN: 886950-28-3
M. Wt: 378.83
InChI Key: ZBBALGDCNCYSLY-UHFFFAOYSA-N
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Description

“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide” is a chemical compound that falls under the category of thiazole derivatives. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .


Synthesis Analysis

The synthesis of similar thiazole derivatives has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data . For instance, the 1H-NMR of a similar compound showed signals corresponding to the aromatic protons and the methoxy groups . The 13C-NMR showed signals for the carbon atoms in the aromatic ring and the carbonyl group .


Chemical Reactions Analysis

Thiazole derivatives have been reported to exhibit various biological activities, which could be attributed to their ability to undergo certain chemical reactions . For instance, the replacement of NH2 group with a substituted phenyl ring led to an evident increase in antibacterial activity of the synthesized thiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined using various analytical techniques . For instance, the melting point can be determined using a melting point apparatus, while the IR spectrum can provide information about the functional groups present in the compound .

Mechanism of Action

Thiazole derivatives have been reported to exhibit anti-inflammatory properties . They showed the highest IC50 values for COX-1 inhibition, demonstrating excellent COX-2 SI values . This suggests that these compounds could act as inhibitors of the cyclooxygenase enzymes, which play a key role in the inflammatory response .

Safety and Hazards

While specific safety and hazard information for “N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide” is not available, it’s important to handle all chemical compounds with care. Thiazole derivatives, like other chemical compounds, should be handled using appropriate personal protective equipment, and any waste should be disposed of in accordance with local regulations .

Future Directions

Thiazoles and their derivatives have shown promise in various fields of medicinal chemistry due to their diverse biological activities . Future research could focus on the design and synthesis of new thiazole derivatives with improved pharmacological activity. Additionally, further in vitro and in vivo studies are needed to fully understand the therapeutic potential of these compounds .

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-22-11-8-7-10(18)15-13(11)19-17(25-15)20-16(21)9-5-4-6-12(23-2)14(9)24-3/h4-8H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBALGDCNCYSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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